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molecular formula C4H6F3NO2 B1390055 4,4,4-Trifluoro-3-hydroxybutanamide CAS No. 453-34-9

4,4,4-Trifluoro-3-hydroxybutanamide

Cat. No. B1390055
M. Wt: 157.09 g/mol
InChI Key: BISBCYIQXZYLBB-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

To a cooled solution of 4,4,4-trifluoro-3-hydroxybutanamide (2.84 g, 18.1 mmol) in THF (60 mL) was added LiAlH4 (2.063 g, 54.3 mmol) in batches at 0° C. in an ice-water bath. The reaction mixture was then stirred at room temperature for 4 hours under nitrogen atmosphere. After the reaction was completed, 3.3 mL of water, 3.3 mL of 10% NaOH solution and 9.8 mL of water was added into the solution successively at 0° C. The resulting mixture was then filtered through celite, and the filtrate was concentrated in vacuo to afford 4-amino-1,1,1-trifluorobutan-2-ol (2.06 g, yield: 79.6%).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.063 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]([OH:8])[CH2:4][C:5]([NH2:7])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[NH2:7][CH2:5][CH2:4][CH:3]([OH:8])[C:2]([F:10])([F:9])[F:1] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
FC(C(CC(=O)N)O)(F)F
Name
Quantity
2.063 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.8 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 4 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCC(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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